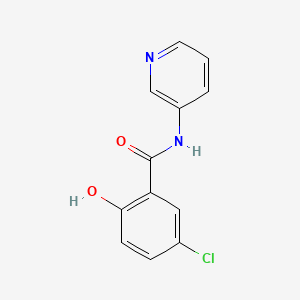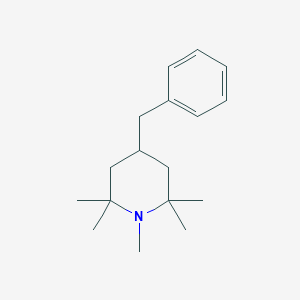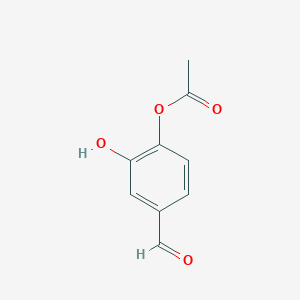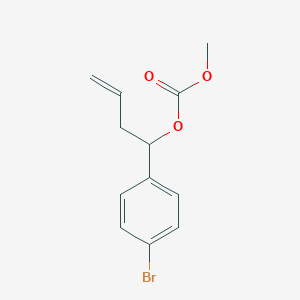
1-(4-Bromophenyl)but-3-en-1-yl methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)but-3-en-1-yl methyl carbonate is an organic compound that features a bromophenyl group attached to a butenyl chain, which is further linked to a methyl carbonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)but-3-en-1-yl methyl carbonate typically involves the reaction of 4-bromobenzyl alcohol with but-3-en-1-ol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromophenyl)but-3-en-1-yl methyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)but-3-en-1-yl methyl carbonate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)but-3-en-1-yl methyl carbonate involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the butenyl chain can undergo metabolic transformations. These interactions and transformations can modulate biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1,1′4′,1″-terphenyl: Similar in structure but lacks the butenyl and carbonate groups.
4-Methyl-1,1′4′,1″-terphenyl: Similar in structure but has a methyl group instead of a bromine atom.
Uniqueness
1-(4-Bromophenyl)but-3-en-1-yl methyl carbonate is unique due to the presence of both the bromophenyl and butenyl methyl carbonate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
189046-46-6 |
|---|---|
Fórmula molecular |
C12H13BrO3 |
Peso molecular |
285.13 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)but-3-enyl methyl carbonate |
InChI |
InChI=1S/C12H13BrO3/c1-3-4-11(16-12(14)15-2)9-5-7-10(13)8-6-9/h3,5-8,11H,1,4H2,2H3 |
Clave InChI |
LVWCPTZBAZBMQV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)OC(CC=C)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine](/img/structure/B12573231.png)
![2H-Pyran-2-one, 4-[[4-(2,4-dichlorophenoxy)-2-butynyl]thio]-6-methyl-](/img/structure/B12573243.png)
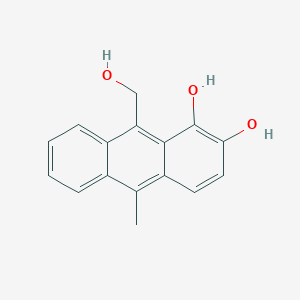
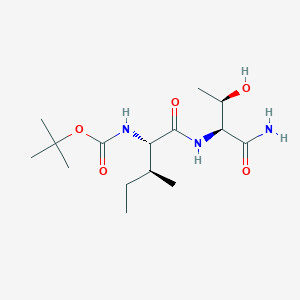
![6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine](/img/structure/B12573254.png)
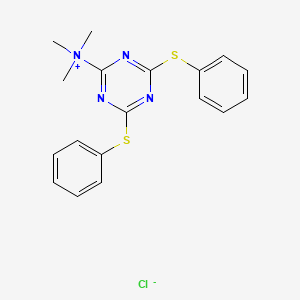
![Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester](/img/structure/B12573269.png)
![(1S,6S)-4,5,6-Trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12573272.png)
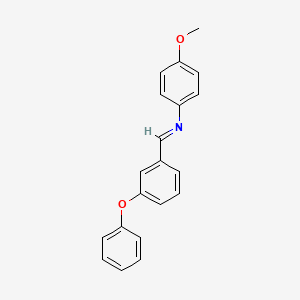
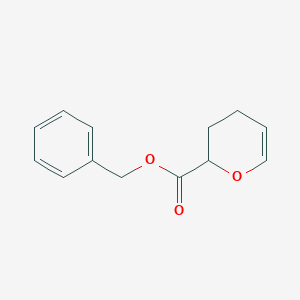
![Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane](/img/structure/B12573291.png)
